molecular formula C8H11NO3 B6147482 rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis CAS No. 1690025-81-0

rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis

Cat. No.: B6147482
CAS No.: 1690025-81-0
M. Wt: 169.18 g/mol
InChI Key: AZDKWAUSBOZMHG-RITPCOANSA-N
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Description

rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by its cyclohexene ring with carbamoyl and carboxylic acid functional groups in specific stereochemical configurations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which forms the cyclohexene ring structure. Subsequent functional group modifications introduce the carbamoyl and carboxylic acid groups. The reaction conditions often require specific catalysts and temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbamoyl or carboxylic acid groups to their respective alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis
  • rac-(1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride, cis
  • rac-(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid

Uniqueness

rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1690025-81-0

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(1S,6R)-6-carbamoylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6+/m1/s1

InChI Key

AZDKWAUSBOZMHG-RITPCOANSA-N

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)N)C(=O)O

Canonical SMILES

C1C=CCC(C1C(=O)N)C(=O)O

Purity

95

Origin of Product

United States

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